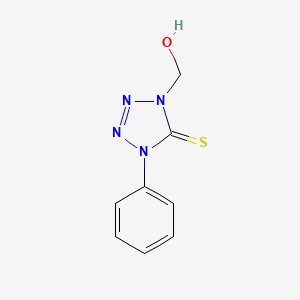

2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-

Description

“2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-” is a nitrogen-rich heterocyclic compound featuring a tetrazoline core (a five-membered ring with four nitrogen atoms) substituted with a thione group (-C=S) at position 5, a hydroxymethyl group (-CH₂OH) at position 1, and a phenyl group at position 4. The tetrazoline scaffold is notable for its electron-deficient nature and versatility in medicinal and materials chemistry.

Properties

IUPAC Name |

1-(hydroxymethyl)-4-phenyltetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS/c13-6-11-8(14)12(10-9-11)7-4-2-1-3-5-7/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUJSUDWUWIQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=S)N(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186253 | |

| Record name | 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32550-63-3 | |

| Record name | 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032550633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIHYDRO-4-(HYDROXYMETHYL)-1-PHENYL-1H-TETRAZOLE-5-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation generally starts from a phenyl-substituted precursor bearing a reactive group that can be converted into the tetrazoline ring. A common approach is the reaction of phenyl-substituted hydrazine derivatives with isothiocyanates or nitriles to form the tetrazoline-5-thione ring system.

Specific Preparation Insights

Although direct procedures for 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- are scarce, related synthetic methods for tetrazoline and tetrazole derivatives offer valuable insights:

Cyclization with Isothiocyanates : Phenylhydrazine derivatives react with phenyl isothiocyanate or related isothiocyanates under reflux in solvents like tetrahydrofuran (THF), leading to the formation of tetrazoline-5-thione rings. The reaction is typically carried out at elevated temperatures (e.g., 60–80 °C) for several hours to ensure complete cyclization.

Hydroxymethylation : The hydroxymethyl group can be introduced by reacting the tetrazoline ring with formaldehyde or paraformaldehyde under controlled conditions, often in the presence of a base or acid catalyst, to achieve selective substitution at the nitrogen atom.

Purification : The crude product is purified by recrystallization from suitable solvents such as ethanol or acetone or by pH-controlled extraction to remove impurities and isolate the target compound.

While direct experimental data specific to this compound are limited, analogous tetrazoline-5-thione syntheses provide a reference for reaction conditions and yields.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | Phenylhydrazine + phenyl isothiocyanate | 65–80 | 2–5 | 70–85 | Stirring under reflux in THF |

| Hydroxymethylation | Tetrazoline + formaldehyde + catalyst | 25–50 | 1–3 | 75–90 | Controlled pH, mild conditions |

| Purification | Recrystallization or pH extraction | Ambient | 0.5–1 | — | Solvent choice critical for purity |

Literature and Patent Insights

Patent CN103224468A describes a "one-pot" synthesis method for related heterocyclic compounds involving controlled temperature and reaction time to optimize yield and purity. Although focused on tetrahydrozoline derivatives, the principles of temperature control (120–210 °C) and reaction time (1–5 h) for cyclization reactions can be adapted for tetrazoline-5-thione synthesis.

PubChem Entry (CID 32550-63-3) provides chemical identifiers and synonyms for 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-, confirming its structure but lacks detailed synthetic procedures.

WO2002066447A1 Patent discusses synthesis of 4H-1,2,4-triazole-3(2H)-thione derivatives, which are structurally related heterocycles. The synthetic routes involve reaction of hydrazine derivatives with isothiocyanates under mild conditions, followed by purification steps. These methods are chemically analogous and informative for tetrazoline-5-thione preparation.

Analytical Characterization

The final product is typically characterized by:

- Infrared (IR) Spectroscopy : Identification of characteristic thione (C=S) stretching bands and hydroxymethyl (–CH2OH) groups.

- Nuclear Magnetic Resonance (NMR) : Confirmation of ring structure and substitution pattern.

- Mass Spectrometry (MS) : Molecular weight verification.

- Melting Point Determination : Purity assessment.

Summary Table of Preparation Methods

| Method Aspect | Description |

|---|---|

| Starting Materials | Phenylhydrazine derivatives, isothiocyanates, formaldehyde |

| Reaction Type | Cyclization, hydroxymethylation |

| Solvents Used | Tetrahydrofuran (THF), ethanol, acetone |

| Temperature Range | 25–210 °C depending on step |

| Reaction Time | 1–5 hours |

| Purification Techniques | Recrystallization, pH-controlled extraction |

| Yield Range | 70–90% (based on analogous compounds) |

| Scale | Suitable for laboratory to pilot scale production |

Chemical Reactions Analysis

2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- has several scientific research applications:

Analytical Chemistry: It is used as a reagent for the detection and quantification of metal ions such as cadmium, palladium, and bismuth.

Coordination Chemistry: The compound serves as a ligand in the formation of transition metal complexes.

Biological Studies: Research has explored the potential biological activities of this compound and its derivatives, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- involves its ability to form stable complexes with metal ions. The thione group acts as a donor site, coordinating with metal ions to form chelates. These interactions can influence the reactivity and stability of the metal ions, making the compound useful in various analytical and catalytic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-” are compared below with related heterocycles, emphasizing synthesis, physicochemical properties, and applications.

Table 1: Comparative Analysis of Tetrazoline-Thione and Analogous Compounds

Key Findings:

Core Structure Differences: Tetrazoline derivatives (4 nitrogens) exhibit higher ring strain and electron deficiency compared to triazoles (3 nitrogens) and oxadiazoles (2 nitrogens, 1 oxygen). This influences reactivity; tetrazoline-thiones may undergo nucleophilic attacks more readily than triazoles .

Substituent Effects :

- The hydroxymethyl group in the target compound distinguishes it from analogs with methylthio (e.g., ) or sulfonyl groups (e.g., ), offering superior aqueous solubility and metabolic stability.

- Phenyl substituents (common in ) contribute to π-π stacking interactions, but bulky groups like trimethoxyphenyl may reduce solubility.

Synthetic Routes: Triazole-thiones often employ hydrazine derivatives and alkali-mediated cyclization , whereas tetrazolinones require ketone-thione substitutions . The target compound’s synthesis may parallel these methods but with hydroxymethyl incorporation.

Applications: Triazole-thiones are prioritized in drug discovery for antimicrobial activity , while tetrazolinones (e.g., ) are leveraged in agrochemicals. The target compound’s hydroxymethyl group positions it for biomedical applications requiring solubility.

Crystallographic Analysis :

- Structural studies using SHELX programs (e.g., SHELXL ) are critical for resolving bond lengths and angles in tetrazoline derivatives, particularly to analyze the hydroxymethyl group’s conformational flexibility.

Research Implications and Gaps

- Contradictions : While triazole-thiones are synthesized under basic conditions , tetrazoline-thiones may require milder protocols to preserve the hydroxymethyl group.

- Data Limitations : Direct biological or crystallographic data for the target compound are absent in the evidence; future studies should prioritize experimental validation.

- Innovation Potential: Functionalization of the hydroxymethyl group (e.g., esterification) could further modulate the compound’s pharmacokinetic profile.

Biological Activity

2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- is a compound belonging to the tetrazole family, which has garnered attention due to its diverse biological activities. Tetrazoles are five-membered heterocyclic compounds characterized by their unique nitrogen-rich structures, which contribute to their pharmacological potential. This article aims to explore the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and various therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- is . Its structure includes a tetrazole ring and a phenyl group, which are known to influence its biological properties. The compound is synthesized through various methods involving the reaction of phenyl hydrazine with thiosemicarbazones or other related precursors.

Biological Activity Overview

Research indicates that tetrazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Compounds in the tetrazole family have shown significant antibacterial and antifungal properties. For instance, derivatives have been reported to exhibit activity against Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Some studies suggest that tetrazole derivatives can modulate inflammatory pathways, potentially serving as anti-inflammatory agents .

- Anticancer Properties : Research has indicated that certain tetrazole compounds may possess anticancer activity, making them candidates for further investigation in cancer therapeutics .

The biological activity of 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- can be attributed to several mechanisms:

- Enzyme Inhibition : Tetrazoles can inhibit various enzymes involved in metabolic pathways, affecting cell proliferation and survival.

- Receptor Modulation : These compounds may interact with specific receptors, leading to altered signaling cascades that influence cellular responses.

- Oxidative Stress Regulation : Some tetrazole derivatives exhibit antioxidant properties, helping to mitigate oxidative damage in cells .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several tetrazole derivatives, including 2-Tetrazoline-5-thione, against common pathogens. The results indicated that this compound exhibited moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Anti-inflammatory Evaluation

In a controlled study assessing anti-inflammatory effects, 2-Tetrazoline-5-thione showed a reduction in pro-inflammatory cytokines in vitro. This suggests its potential as an anti-inflammatory agent in therapeutic applications .

Anticancer Potential

Research focusing on the anticancer properties of tetrazole derivatives revealed that compounds similar to 2-Tetrazoline-5-thione demonstrated cytotoxic effects on cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Data Table: Biological Activities of 2-Tetrazoline-5-thione

Q & A

Q. What are the established synthetic routes for 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides with appropriate carbonyl compounds. For example, similar tetrazoline-thione derivatives are synthesized by refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (2–3 hours, 60–80°C) . Key factors include:

- Solvent System : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature : Prolonged reflux (>2 hours) improves cyclization.

- Stoichiometry : Excess oxo-compounds (1:3 molar ratio) drive the reaction to completion.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- IR Spectroscopy : Confirms the presence of thione (C=S) stretching vibrations (~1200–1250 cm⁻¹) and hydroxyl (-OH) groups (~3200–3500 cm⁻¹) .

- NMR Spectroscopy : -NMR identifies the hydroxymethyl proton (δ 4.2–4.5 ppm) and phenyl substituents (δ 7.2–7.8 ppm). -NMR resolves the tetrazoline ring carbons (δ 150–160 ppm) .

- X-ray Crystallography : Resolves steric effects of the phenyl group and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational methods like DFT optimize the reaction pathways for synthesizing this compound?

Methodological Answer: Density Functional Theory (DFT) calculates transition-state energies and intermediates. For example:

- Reactivity Prediction : Molecular orbital analysis (HOMO-LUMO gaps) identifies nucleophilic/electrophilic sites on the tetrazoline ring .

- Solvent Effects : COSMO-RS simulations model solvent interactions to optimize DMF/acetic acid ratios .

- Thermodynamic Stability : Gibbs free energy calculations validate the favorability of cyclization steps .

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in 1H^1H1H-NMR signals?

Methodological Answer:

- Dynamic Effects : Variable-temperature NMR (VT-NMR) detects conformational changes (e.g., hindered rotation of the phenyl group) .

- Cross-Validation : Compare experimental IR/Raman spectra with computational vibrational modes (e.g., Gaussian 16 simulations) .

- Isotopic Labeling : Deuterated analogs differentiate exchangeable protons (e.g., -OH) from rigid structures .

Q. What factorial design approaches are suitable for optimizing reaction conditions?

Methodological Answer: A 2³ factorial design evaluates three variables (temperature, solvent ratio, catalyst loading):

Q. How do steric and electronic effects of the phenyl substituent influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

Q. What methodologies validate the compound’s potential as a ligand in coordination chemistry?

Methodological Answer:

- Titration Calorimetry : Measures binding constants with metal ions (e.g., Cu²⁺, Zn²⁺) .

- Single-Crystal Analysis : Resolves metal-ligand coordination geometry (e.g., monodentate vs. bidentate binding) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.